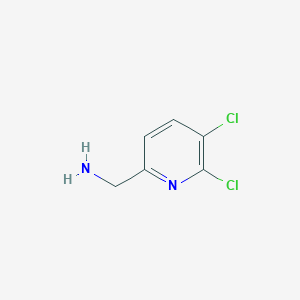

(5,6-Dichloropyridin-2-yl)methanamine

Description

Significance of Pyridylmethanamine Scaffolds in Modern Organic Synthesis and Medicinal Chemistry Research

Pyridylmethanamine scaffolds are substructures where a methylamine (B109427) group (-CH2NH2) is attached to a pyridine (B92270) ring. This structural motif is of significant interest in both organic synthesis and medicinal chemistry for several reasons. In synthesis, they serve as versatile building blocks, offering multiple reactive sites for constructing more complex molecules. The pyridine nitrogen and the primary amine of the methanamine group can act as nucleophiles or be modified to introduce a wide range of functional groups.

In medicinal chemistry, the pyridylmethanamine core is a key pharmacophore in a variety of biologically active compounds. nih.gov The pyridine ring can interact with biological targets through various non-covalent interactions, while the flexible methylamine linker allows for optimal positioning of other substituents to bind with receptors or enzyme active sites. Derivatives of pyridylmethanamines have been investigated for a wide range of therapeutic applications. For instance, novel derivatives of 2-pyridinemethylamine have been synthesized and evaluated as potent and selective agonists for 5-HT1A serotonin (B10506) receptors, showing potential as antidepressant agents. nih.gov The structural versatility of the scaffold allows chemists to fine-tune the pharmacological properties of molecules to enhance efficacy and selectivity. acs.org Furthermore, pyridylmethanamines like pyridin-2-ylmethanamine (B45004) can act as bidentate ligands in coordination chemistry, forming stable complexes with metal ions that have applications in catalysis and materials science. smolecule.com

Structural Characteristics and Precise Chemical Nomenclature of (5,6-Dichloropyridin-2-yl)methanamine

This compound is a specific derivative within the pyridylmethanamine family. Its molecular architecture consists of a central pyridine ring substituted at the 2-position with a methanamine (-CH2NH2) group. vulcanchem.com The key distinguishing features are the two chlorine atoms attached to the pyridine ring at the 5- and 6-positions. vulcanchem.com These halogen substituents significantly influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn can affect its reactivity and biological activity. The presence of the electron-withdrawing chlorine atoms makes the pyridine ring electron-deficient.

The precise chemical properties and identifiers for this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1256825-30-5 |

| Molecular Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.03 g/mol |

| Canonical SMILES | C1=CC(=C(N=C1CN)Cl)Cl |

Data sourced from multiple chemical suppliers and databases. bldpharm.com

Historical Context and Evolution of Research on Dichloropyridylmethanamine Derivatives

While a detailed historical timeline for the specific synthesis of this compound is not extensively documented in seminal literature, the evolution of research into this compound can be understood by examining the broader context of its parent structures: pyridines and dichloropyridines. Research into pyridine and its derivatives has been ongoing for over a century, with a significant acceleration in the mid-20th century driven by the pharmaceutical and agrochemical industries. nih.gov

The synthesis of chlorinated pyridines, such as 2,6-dichloropyridine (B45657), became an important area of research as these compounds were identified as crucial precursors for more complex molecules. wikipedia.org For example, 2,6-dichloropyridine is a known precursor for the antibiotic enoxacin. wikipedia.org The development of efficient and regioselective chlorination techniques for the pyridine ring was a key step. researchgate.net

Subsequently, research evolved towards the functionalization of these chlorinated scaffolds to explore new chemical space for drug discovery. The introduction of the aminomethyl group to create dichloropyridylmethanamine derivatives represents a strategic move to combine the properties of the dichloropyridine core with the versatile reactivity and binding capabilities of the methanamine side chain. Although direct synthesis methods for this compound are not widely published, analogous compounds are typically prepared through the chlorination of a pyridine precursor followed by the introduction of the aminomethyl group. vulcanchem.com The commercial availability of numerous isomers, such as (2,6-Dichloropyridin-3-yl)methanamine and (4,6-Dichloropyridin-2-yl)methanamine, indicates a broad and ongoing interest in this class of molecules as building blocks for creating novel compounds with potential biological activities. chemscene.combldpharm.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5,6-dichloropyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEILFXWRQXZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Derivatization of 5,6 Dichloropyridin 2 Yl Methanamine

Reactions at the Primary Amine Functionality

The primary amine group of (5,6-Dichloropyridin-2-yl)methanamine is a key site for a variety of chemical modifications, enabling the construction of more complex molecular architectures.

Nucleophilic Acyl Substitution and Amidation Reactions, including peptide coupling strategies

The primary amine of this compound readily undergoes nucleophilic acyl substitution with various acylating agents such as acyl chlorides, anhydrides, and carboxylic acids. masterorganicchemistry.comtaylorandfrancis.comyoutube.comyoutube.comyoutube.com This reaction, a type of amidation, forms a stable amide bond and is a fundamental transformation in organic synthesis. researchgate.net The mechanism typically proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate. youtube.com

In the context of peptide synthesis, this amidation reaction is crucial. bachem.com this compound can act as the amine component, coupling with the activated carboxyl group of an amino acid or peptide fragment. uni-kiel.de This process is facilitated by peptide coupling reagents which activate the carboxylic acid, promoting the formation of the peptide bond while minimizing side reactions. bachem.com

Table 1: Examples of Nucleophilic Acyl Substitution and Amidation Reagents

| Reagent Type | Specific Example | Resulting Functional Group |

| Acyl Chloride | Benzoyl chloride | Amide |

| Acid Anhydride | Acetic anhydride | Amide |

| Carboxylic Acid | Benzoic acid (with coupling agent) | Amide |

| Activated Ester | N-Hydroxysuccinimide ester | Amide |

Alkylation and Reductive Amination Strategies

The nitrogen atom of the primary amine can be alkylated through reactions with alkyl halides. However, direct alkylation can sometimes lead to over-alkylation, yielding secondary and tertiary amines. masterorganicchemistry.com A more controlled method for introducing alkyl groups is through reductive amination. wikipedia.orgsigmaaldrich.com This process involves the initial reaction of this compound with an aldehyde or ketone to form an intermediate imine, which is then reduced to the corresponding secondary or tertiary amine. masterorganicchemistry.comwikipedia.orgpku.edu.cn Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comharvard.edu

Table 2: Reagents for Alkylation and Reductive Amination

| Reaction Type | Reagents | Product Type |

| Direct Alkylation | Methyl iodide | Secondary Amine |

| Reductive Amination | Acetone, Sodium triacetoxyborohydride | Secondary Amine |

| Reductive Amination | Benzaldehyde, Sodium cyanoborohydride | Secondary Amine |

Formation of Heterocyclic Rings involving the Amine Group

The primary amine of this compound is a valuable nucleophile for the construction of various nitrogen-containing heterocyclic rings. amazonaws.comresearchgate.net By reacting with appropriate bifunctional electrophiles, the amine can participate in cyclization reactions to form five, six, or even larger membered rings. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) ring, while reaction with a compound containing two leaving groups at appropriate positions could result in the formation of other heterocycles. These synthetic strategies are fundamental in medicinal chemistry for accessing diverse molecular scaffolds. beilstein-journals.org

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Nucleus

The pyridine ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the two chlorine atoms. wikipedia.orgyoutube.com Conversely, it is activated towards nucleophilic aromatic substitution. youtube.comuoanbar.edu.iq

Functionalization at Unsubstituted Pyridine Positions in Derivatives

While direct electrophilic aromatic substitution on the parent molecule is challenging, functionalization of the unsubstituted positions (C-3 and C-4) can be achieved in derivatives under specific conditions. wikipedia.orgminia.edu.egmasterorganicchemistry.comlibretexts.org The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions.

Nucleophilic aromatic substitution (SNAr) is a more feasible pathway for functionalizing the pyridine ring, particularly at the positions activated by the electron-withdrawing chlorine atoms and the ring nitrogen. youtube.comyoutube.comnih.gov Strong nucleophiles can displace one of the chloride ions, typically at the C-6 position due to the combined activating effect of the adjacent nitrogen and the other chlorine atom. uoanbar.edu.iq The reaction proceeds through a Meisenheimer-like intermediate. nih.gov

Halogen-Metal Exchange Reactions for Further Functionalization

Halogen-metal exchange is a powerful technique for the functionalization of aryl halides, including dichloropyridines. wikipedia.orgznaturforsch.comrsc.orgias.ac.instackexchange.com Treating a derivative of this compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), can lead to the selective exchange of one of the chlorine atoms with the metal. wikipedia.orgias.ac.inresearchgate.netscite.ai This generates a highly reactive organometallic intermediate that can then be quenched with a variety of electrophiles to introduce a wide range of substituents onto the pyridine ring. nih.govnih.gov The regioselectivity of the halogen-metal exchange can often be controlled by factors such as temperature and the specific organolithium reagent used. wikipedia.org

Cross-Coupling Reactions Involving Chlorinated Pyridine Moieties, such as Suzuki Coupling

The derivatization of this compound and related scaffolds heavily relies on transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling is a particularly powerful and widely utilized method for attaching aryl or heteroaryl substituents to the pyridine core. This reaction typically involves the palladium-catalyzed coupling of a halide (in this case, one of the chlorine atoms) with an organoboron reagent, such as a boronic acid or a boronate ester.

The reactivity and site-selectivity of dichloropyridine substrates in Suzuki coupling are governed by a combination of electronic and steric factors. For N-heteroarenes, halogens positioned alpha to the ring nitrogen (C2 or C6) are generally more activated towards the initial oxidative addition step with the palladium catalyst compared to halogens at beta (C3 or C5) or gamma (C4) positions. rsc.orgnih.gov This inherent electronic preference suggests that for a 5,6-dichloropyridine substrate, the chlorine atom at the C6 position would be the more reactive site for cross-coupling.

Research on various dichloropyridine isomers confirms these general trends. For instance, 2,6-dichloropyridines preferentially undergo mono-arylation at one of the electronically equivalent C2/C6 positions. rsc.org Similarly, studies on 2,4- and 2,5-dichloropyridines also show a strong preference for coupling at the C2 position, which is adjacent to the nitrogen. rsc.orgnih.gov However, it has been demonstrated that this innate selectivity can be overcome. The use of sterically hindered N-heterocyclic carbene (NHC) ligands or specific "ligand-free" conditions can promote coupling at the less reactive C4 or C5 positions, highlighting the tunability of the reaction. nih.govresearchgate.net

While specific literature on the Suzuki coupling of this compound is not extensively detailed, the process development for the kinase inhibitor drug Lorlatinib provides a highly relevant industrial-scale example of a Suzuki-Miyaura coupling on a similarly substituted pyridine ring. thieme-connect.de The synthesis involves coupling a pyridine-based boronate ester with a pyrazole (B372694) fragment. chemicalbook.comresearchgate.net A key challenge in this large-scale synthesis was the suppression of a homocoupling side-reaction of the boronate ester. thieme-connect.deresearchgate.net This was effectively managed by the slow addition of the boronate ester solution to the reaction mixture containing the palladium catalyst and the coupling partner. thieme-connect.dechemicalbook.com

The reaction conditions employed in such syntheses underscore the critical components of a successful Suzuki coupling. The choice of catalyst (e.g., a palladium(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst with phosphine (B1218219) ligands), a suitable base (e.g., carbonates, phosphates, or fluorides like K₃PO₄ or CsF), and an appropriate solvent system (often a mixture of an organic solvent like toluene (B28343) or dioxane with water) are all crucial for achieving high yield and selectivity. chemicalbook.commdpi.com

Below is a table summarizing typical conditions and findings for Suzuki-Miyaura cross-coupling reactions on various dichloropyridine substrates, which informs the expected reactivity of this compound.

| Dichloropyridine Substrate | Catalytic System | Base/Solvent | Key Finding | Reference |

|---|---|---|---|---|

| General Dichloropyridines | Ni(cod)₂ / PPh₂Me | Not Specified | Nickel phosphine catalyst identified for selective monoarylation over diarylation. | nih.gov |

| 2,4-Dichloropyridines | Pd/IPr (N-heterocyclic carbene) | Not Specified | Ligand-controlled system allows for selective cross-coupling at the less reactive C4 position. | nih.gov |

| 2,5-Dichloropyridine | Ligand-free "Jeffery" conditions | Not Specified | Unprecedented C5-selective cross-coupling was achieved under these conditions. | nih.gov |

| 2,6-Dichloropyridine (B45657) | Pd Catalyst / NHC Ligands | Water/Acetonitrile (B52724) | Selective mono-arylation achieved at ambient temperature with low catalyst loading. | rsc.org |

| Substituted Pyridine Boronate Ester (Lorlatinib Synthesis) | Palladium Catalyst | CsF / Toluene-Water | Slow addition of the boronate ester suppressed homocoupling impurity, enabling high yield of the desired coupled product. | thieme-connect.dechemicalbook.com |

Strategic Applications of 5,6 Dichloropyridin 2 Yl Methanamine As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic and Biologically Relevant Scaffolds.

The inherent reactivity of (5,6-Dichloropyridin-2-yl)methanamine makes it an ideal starting material for the synthesis of intricate organic molecules. The primary amine offers a nucleophilic center for forming amide, imine, or secondary amine linkages, while the dichlorinated pyridine (B92270) core can be subjected to various cross-coupling reactions or nucleophilic substitutions, allowing for extensive molecular diversification.

A significant application of this compound is its use as a crucial intermediate in the synthesis of potent inhibitors of Three Prime Repair Exonuclease 1 (TREX1). TREX1 is a key exonuclease involved in DNA metabolism and the regulation of innate immunity; its dysregulation is implicated in autoimmune diseases such as Aicardi-Goutières syndrome and systemic lupus erythematosus.

In the development of novel therapeutic agents targeting TREX1, this compound serves as a foundational scaffold. For instance, in synthetic pathways detailed in recent patent literature, this compound is reacted with substituted pyrimidine (B1678525) derivatives to construct the core of the inhibitor. A typical reaction involves the nucleophilic substitution of a halogen on the pyrimidine ring by the primary amine of this compound. This key step links the dichloropyridine moiety to the pyrimidine core, forming a secondary amine linkage.

Below is a data table summarizing a representative synthetic step involving the subject compound in the construction of a TREX1 inhibitor precursor.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Application |

| This compound | Substituted 4-Chloropyrimidine | DIPEA, DMSO | N-((5,6-dichloropyridin-2-yl)methyl)pyrimidin-4-amine derivative | Intermediate for TREX1 Inhibitor |

Utility in Ligand Design for Advanced Catalytic Systems.

The pyridylmethanamine core is a well-established motif in coordination chemistry. The nitrogen atom of the pyridine ring and the nitrogen of the aminomethyl group can coordinate to a metal center, forming stable chelate rings. This has led to the development of a wide range of ligands for various catalytic applications.

Pyridylmethanamine derivatives are frequently used to create N,N-bidentate ligands, which coordinate to transition metals through both the pyridine and the exocyclic amine nitrogen atoms. nih.gov Such ligands can be readily synthesized by reacting the primary amine of a pyridylmethanamine with aldehydes or ketones to form Schiff base (imino-pyridyl) ligands, or through N-alkylation to produce more flexible secondary or tertiary amine-based ligands. The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on either the pyridine ring or the amine nitrogen. While this compound possesses the necessary pyridylmethanamine core, specific documented instances of its development into N,N-bidentate ligands were not identified in the performed search.

Ligands derived from chiral pyridylmethanamine cores are valuable in asymmetric catalysis, where they can induce enantioselectivity in a variety of chemical transformations. These reactions include important carbon-carbon bond-forming reactions like the Suzuki–Miyaura cross-coupling and various oxidative coupling processes. The stereochemical outcome of these reactions is often dictated by the chiral environment created by the ligand around the metal catalyst. Although the pyridylmethanamine scaffold is relevant to this field, a direct application of ligands specifically derived from this compound in asymmetric catalytic processes has not been detailed in the available literature.

Building Block for Advanced Materials and Supramolecular Structures.

The self-assembly of molecular building blocks into well-defined supramolecular structures is a cornerstone of modern materials science. Compounds with specific functionalities and directional interaction capabilities, such as hydrogen bonding or metal coordination sites, are essential for designing these complex architectures. The structure of this compound, with its hydrogen-bond-donating amine group and the pyridine nitrogen as a potential coordination site, suggests its potential as a building block for such systems. For instance, it could be incorporated into metal-organic frameworks (MOFs) or other coordination polymers. Despite this potential, specific studies detailing the use of this compound as a building block for advanced materials or supramolecular structures are not described in the currently reviewed scientific literature.

Advanced Computational and Theoretical Investigations into 5,6 Dichloropyridin 2 Yl Methanamine and Its Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For (5,6-Dichloropyridin-2-yl)methanamine, DFT calculations would be instrumental in predicting its reactivity and kinetic stability. A typical study would involve geometry optimization of the molecule to find its lowest energy conformation, followed by the calculation of various electronic properties.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

For instance, a DFT study on 2,3-dichloropyridine revealed a HOMO-LUMO gap of 5.75 eV, indicating a reactive nature. researchgate.net Similar calculations for this compound would likely show a comparable or even smaller gap due to the influence of the aminomethyl group.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the nitrogen atom of the pyridine (B92270) ring and the amino group would be expected to be nucleophilic sites, while the regions around the chlorine and hydrogen atoms would be electrophilic.

Table 1: Predicted Electronic Properties of this compound based on DFT studies of analogous compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Polarity and intermolecular interactions |

Note: The values in this table are hypothetical and based on extrapolations from computational studies on similar dichloropyridine and aminopyridine derivatives.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis of this compound would identify the stable arrangements of its atoms in space. This is particularly important for the aminomethyl side chain, whose rotation relative to the pyridine ring can significantly influence how the molecule interacts with biological targets. Computational methods like Potential Energy Surface (PES) scans can be employed to determine the most stable conformers. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account environmental factors such as solvent and temperature. mdpi.com An MD simulation of this compound in an aqueous environment, for example, would reveal how the molecule interacts with water molecules and how its conformation fluctuates. This information is crucial for understanding its solubility and transport properties.

Furthermore, the possibility of tautomerism in this compound and its derivatives warrants consideration. Tautomers are isomers that readily interconvert, and their relative stability can be influenced by the surrounding environment. Computational studies on chloropyridines have shown that the position of chlorine substitution can affect tautomeric equilibria. researchgate.netrsc.org For this compound, imine-enamine tautomerism involving the aminomethyl group could be investigated using computational methods to determine the predominant form under different conditions. nih.gov The stereoisomerism of this compound, which is achiral, is not a factor.

Table 2: Illustrative Conformational and Tautomeric Data for a Hypothetical Derivative of this compound.

| Parameter | Computational Method | Predicted Outcome |

| Dihedral Angle (C2-C-N-H) | PES Scan (B3LYP/6-31G*) | Stable conformers at approximately 60°, 180°, and 300° |

| Tautomeric Equilibrium (Amine vs. Imine) | DFT (Solvent Model) | Amine form is likely more stable in polar solvents |

| RMSD during MD Simulation | 100 ns MD in Water | Expected to be stable, with fluctuations below 2 Å |

Note: This table presents hypothetical data to illustrate the types of results obtained from such studies, based on findings for related molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies would be invaluable for predicting their potential efficacy as, for example, insecticidal or antimicrobial agents. nih.govmdpi.com

A QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed biological activity.

For a series of this compound derivatives with varying substituents, a QSAR model could identify the key structural features that contribute to a particular biological activity. For example, a model might reveal that increasing the hydrophobicity of a substituent at a specific position enhances the compound's toxicity to a particular pest. nih.gov This knowledge can then be used to design new, more potent derivatives.

Table 3: Example of Descriptors Used in a QSAR Model for Pyridine Derivatives and Their General Impact on Activity.

| Descriptor | Type | Potential Impact on Biological Activity |

| LogP | Hydrophobicity | Higher values may improve membrane permeability. |

| Molecular Weight | Steric | Can influence binding to a target site. |

| Dipole Moment | Electronic | Affects polar interactions with a receptor. |

| HOMO Energy | Electronic | Related to the compound's ability to participate in charge-transfer interactions. |

Note: The impact of each descriptor is context-dependent and would be determined by the specific QSAR model.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions at the molecular level. rsc.orgmdpi.com For this compound, computational methods can be used to study the pathways of its synthesis and its reactions with other molecules. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For example, the synthesis of this compound from a precursor could be modeled to understand the step-by-step process of bond formation and breaking. nih.gov This can help in optimizing reaction conditions to improve yield and reduce byproducts.

Furthermore, if derivatives of this compound are being developed as drugs, understanding their metabolic pathways is crucial. Computational methods can be used to model the interaction of these compounds with metabolic enzymes, such as cytochrome P450, to predict how they will be broken down in the body. This information is vital for assessing the potential for drug-drug interactions and for designing compounds with improved metabolic stability.

Table 4: Hypothetical Reaction Energetics for a Key Step in the Synthesis of a this compound Derivative.

| Reaction Step | Computational Method | Predicted Activation Energy (kcal/mol) | Predicted Reaction Energy (kcal/mol) |

| Nucleophilic substitution | DFT (B3LYP/6-311+G(d,p)) | 15.2 | -5.7 (exothermic) |

| Amine formation | DFT (B3LYP/6-311+G(d,p)) | 10.8 | -12.3 (exothermic) |

Note: These values are illustrative and represent the type of data that would be generated in a computational study of a reaction mechanism.

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization and Analysis of 5,6 Dichloropyridin 2 Yl Methanamine

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of (5,6-Dichloropyridin-2-yl)methanamine, providing a highly accurate mass measurement that leads to the unequivocal determination of its molecular formula.

Molecular Formula Determination: The elemental composition of this compound is C₆H₆Cl₂N₂. Using high-resolution mass analyzers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, the exact mass of the protonated molecular ion ([M+H]⁺) can be measured with sub-ppm accuracy. This level of precision allows for the differentiation between isobaric interferences and confirmation of the correct elemental formula. nih.govthermofisher.com The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, with an approximate intensity ratio of 9:6:1, further corroborating the molecular formula. chemrevise.orgdocbrown.info

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the structure of this compound by analyzing its fragmentation pathways. Collision-induced dissociation (CID) or other activation methods generate a series of product ions that correspond to specific structural motifs within the molecule. For primary amines, a characteristic fragmentation is the alpha-cleavage, which involves the loss of a radical from the carbon adjacent to the nitrogen. In this case, cleavage of the C-C bond between the methylene (B1212753) group and the pyridine (B92270) ring is a probable pathway. The fragmentation of the dichloropyridine ring itself would also yield diagnostic ions.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve the initial loss of ammonia (B1221849) (NH₃), a common fragmentation for primary amines. Subsequent fragmentations could include the loss of chlorine atoms or cleavage of the pyridine ring. The precise masses of these fragment ions, determined by HRMS, are critical for proposing and confirming the fragmentation mechanisms.

Hypothetical HRMS Data Table

| Ion | Proposed Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₆H₇Cl₂N₂⁺ | 177.0035 | 177.0033 |

| [M+2+H]⁺ | C₆H₇³⁵Cl³⁷ClN₂⁺ | 178.9996 | 178.9994 |

| [M-NH₂]⁺ | C₆H₅Cl₂N⁺ | 160.9793 | 160.9791 |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to observe signals for the two aromatic protons on the pyridine ring, the two protons of the methylene (-CH₂-) group, and the two protons of the amine (-NH₂) group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atom in the ring. The methylene protons would appear as a singlet if there is no coupling, or could be split by the amine protons depending on the solvent and exchange rate. The amine protons often appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, six distinct carbon signals are expected: four for the pyridine ring and one for the methylene group. The chemical shifts of the pyridine carbons are significantly affected by the chlorine substituents and the ring nitrogen.

Multi-Dimensional NMR (COSY, HSQC, HMBC):

Correlation Spectroscopy (COSY): This 2D experiment establishes ¹H-¹H coupling correlations, helping to identify adjacent protons. For this molecule, it would confirm the coupling between the two aromatic protons on the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C atoms. It would definitively assign the proton signals of the methylene group and the aromatic protons to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between ¹H and ¹³C atoms. This is crucial for piecing together the molecular skeleton. For instance, correlations from the methylene protons to the C2, C3, and potentially C6 carbons of the pyridine ring would confirm the position of the aminomethyl substituent.

Predicted NMR Chemical Shift Data Table

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H3 | ~7.8 | - | C2, C4, C5 |

| H4 | ~7.5 | - | C2, C3, C5, C6 |

| -CH₂- | ~4.0 | ~45 | C2, C3 |

| -NH₂ | ~2.5 (broad) | - | - |

| C2 | - | ~160 | H3, -CH₂- |

| C3 | - | ~125 | H4, -CH₂- |

| C4 | - | ~138 | H3 |

| C5 | - | ~145 | H4 |

Note: These are predicted values and can vary based on solvent and experimental conditions. d-nb.infonih.govsourceforge.io

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.

To perform X-ray crystallography, a suitable single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule.

Illustrative X-ray Crystallography Data Table for a Hypothetical Crystal

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| β (°) | 95.5 |

| Volume (ų) | 805 |

| Z | 4 |

Advanced Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)-MS: HPLC is a robust method for determining the purity of non-volatile and thermally labile compounds. A reversed-phase C18 column is commonly employed for the separation of polar aromatic compounds like substituted pyridines. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid additive to ensure good peak shape for the amine. Coupling the HPLC system to a mass spectrometer (HPLC-MS) allows for the identification of impurities by providing their mass-to-charge ratios, which can be invaluable for understanding the reaction and degradation pathways. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. sigmaaldrich.com

Gas Chromatography (GC)-MS: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. d-nb.info For a compound like this compound, derivatization may sometimes be employed to improve its volatility and chromatographic behavior, although direct analysis is often possible. nih.gov A capillary column with a nonpolar or medium-polarity stationary phase would be suitable for separation. The mass spectrometer detector provides high sensitivity and selectivity, allowing for the identification of volatile impurities. The retention time is a characteristic property for the compound under specific GC conditions, and the integrated peak area is used for quantification and purity determination.

Typical Chromatographic Purity Analysis Data Table

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Retention Time (min) | Purity (%) |

|---|---|---|---|---|---|

| HPLC-UV/MS | C18, 4.6 x 150 mm, 5 µm | Acetonitrile/Water with 0.1% Formic Acid | UV at 254 nm / ESI-MS | 5.8 | >99 |

Emerging Research Avenues and Future Perspectives in the Chemistry of 5,6 Dichloropyridin 2 Yl Methanamine

Development of Novel Functionalizations and Transformations

The inherent reactivity of (5,6-Dichloropyridin-2-yl)methanamine at three key positions—the two chlorine-substituted carbons on the pyridine (B92270) ring and the primary amine—provides a rich landscape for the development of new synthetic methodologies. Research is increasingly focused on selective and efficient transformations to generate diverse molecular architectures.

The primary amine group serves as a versatile handle for a variety of functionalizations. Standard transformations such as acylation and the formation of Schiff bases with aldehydes and ketones are routinely employed to generate a wide array of derivatives. mdpi.com These reactions are fundamental in creating libraries of compounds for further screening and application.

The dichlorinated pyridine core is particularly amenable to transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, has been successfully applied to dichloro-heteroaromatics. nih.govrsc.org This reaction allows for the selective replacement of one or both chlorine atoms with a variety of aryl or vinyl groups, offering a direct route to highly functionalized pyridine scaffolds. The site-selectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions, enabling the synthesis of specific isomers. nih.govresearchgate.net For instance, palladium-catalyzed couplings of aryl chlorides are well-established, and specific ligand systems can direct the reaction to a particular chlorine atom on the pyridine ring. uwindsor.caresearchgate.net

Furthermore, palladium-catalyzed amination reactions represent another key transformation, allowing for the introduction of various nitrogen-containing substituents at the chlorinated positions. nih.gov This provides access to a diverse range of aminopyridine derivatives, which are prevalent motifs in medicinal chemistry.

Future research in this area is expected to focus on the development of more sophisticated and regioselective functionalization strategies. This includes the exploration of novel catalytic systems that can differentiate between the two chlorine atoms with higher precision and the development of orthogonal protection-deprotection strategies to allow for sequential functionalization of the amine and the pyridine ring.

Exploration of New Catalytic Roles for its Derivatives

Derivatives of this compound, particularly those resulting from its coordination to transition metals, are emerging as promising candidates for catalysis. The 2-(aminomethyl)pyridine (ampy) scaffold, which is the core of the title compound, is a well-established ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metals, including ruthenium and palladium. researchgate.netacs.org

Ruthenium complexes featuring 2-(aminomethyl)pyridine-based ligands have demonstrated exceptional activity as catalysts in hydrogen transfer reactions, such as the reduction of ketones to alcohols. acs.orggoogle.comgoogle.com These catalysts can operate under mild conditions and exhibit high efficiency, making them attractive for green chemistry applications. The electronic and steric properties of the pyridine ring can be fine-tuned by the presence of the chloro substituents, potentially influencing the catalytic activity and selectivity of the resulting metal complexes.

Palladium complexes bearing pyridyl ligands have also been extensively investigated for their catalytic prowess in cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. nih.gov The functionalization of the pyridine ring with electron-withdrawing or -donating groups can significantly alter the physicochemical properties of the coordination compounds and, consequently, their catalytic performance. nih.gov Derivatives of this compound can be envisioned as ligands that can modulate the electronic properties of the palladium center, thereby influencing the efficiency of catalytic cycles in C-N and C-C bond-forming reactions. researchgate.netchemrxiv.org

Iron complexes with amino-pyridine ligands are also being explored for their catalytic activity in polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP). nsf.gov The substitution pattern on the ligand can influence the catalytic activity, suggesting that derivatives of this compound could be tailored for specific polymerization processes.

Future research will likely delve deeper into the synthesis and catalytic evaluation of a broader range of metal complexes derived from this compound. A key focus will be on establishing structure-activity relationships to design highly efficient and selective catalysts for a variety of organic transformations. The potential for these derivatives in asymmetric catalysis, through the introduction of chiral elements, also represents a significant area for future exploration.

Integration into Modular Synthesis Platforms

The concept of modular synthesis, which involves the assembly of complex molecules from readily available building blocks, is a cornerstone of modern drug discovery and materials science. This compound, with its multiple points for diversification, is an ideal candidate for integration into such platforms.

The pyridine and dihydropyridine (B1217469) scaffolds are considered "privileged structures" in drug design due to their frequent occurrence in bioactive molecules. researchgate.netmdpi.com As such, derivatives of this compound can serve as versatile building blocks for the construction of compound libraries with a high potential for biological activity. researchgate.net

"Click chemistry," a set of powerful and reliable reactions for rapidly joining molecular building blocks, offers a prime avenue for the integration of this compound into modular synthesis. nih.gov For instance, the primary amine can be converted into an azide, which can then readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles, linking the pyridine core to other molecular fragments.

The development of modular synthetic routes allows for the rapid generation of analogues of known bioactive compounds, facilitating structure-activity relationship (SAR) studies. By systematically modifying the substituents on the pyridine ring and the amine group, researchers can fine-tune the pharmacological properties of a lead compound.

Future work in this domain will likely involve the development of pre-functionalized this compound derivatives that are "ready-to-click" with other molecular building blocks. The creation of diverse libraries of these derivatives will be crucial for their effective utilization in high-throughput screening campaigns.

Advancements in Automated Synthesis and High-Throughput Experimentation

The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid synthesis and screening of large numbers of compounds. These technologies are particularly well-suited for exploring the chemical space around scaffolds like this compound.

Automated flow synthesis platforms offer a means to perform multi-step synthetic sequences in a continuous and controlled manner. rsc.orgresearchgate.net The synthesis of pyridine derivatives has been successfully adapted to flow chemistry, allowing for increased efficiency, safety, and scalability compared to traditional batch processes. beilstein-journals.orgvcu.edunih.gov Such systems can be programmed to systematically vary reaction parameters and starting materials, facilitating the rapid optimization of reaction conditions and the generation of compound libraries.

High-throughput screening (HTS) enables the rapid evaluation of the biological activity or other properties of large compound libraries. mdpi.comnih.govnih.gov Libraries of compounds derived from this compound can be screened against a wide range of biological targets to identify potential drug candidates. thermofisher.comstanford.edu The data generated from HTS can then be used to guide the design of next-generation compounds with improved properties.

The integration of automated synthesis with HTS creates a powerful closed-loop system for accelerated discovery. An autonomous self-optimizing flow machine, for example, can be used to synthesize and screen compounds in an iterative fashion, with the results of each screen informing the design of the next set of compounds to be synthesized. rsc.org

Future perspectives in this area include the development of more sophisticated and integrated automated platforms that can handle a wider range of chemical transformations and screening assays. The application of machine learning and artificial intelligence to analyze the large datasets generated by these platforms will be crucial for identifying complex structure-activity relationships and accelerating the discovery of new molecules with desired properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (5,6-Dichloropyridin-2-yl)methanamine, and how can purity be validated?

- Synthesis : Common routes involve nucleophilic substitution or reductive amination of precursors like 5,6-dichloropyridine-2-carbonitrile. Substitution reactions may utilize ammonia or methylamine under controlled temperatures (40–60°C) in polar aprotic solvents (e.g., DMF) .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard. Mass spectrometry (MS) and nuclear magnetic resonance (NMR; ¹H/¹³C) confirm structural integrity. For example, ¹H NMR should show characteristic peaks for the methanamine (-CH2NH2) and pyridine protons .

Q. How can researchers characterize the physicochemical properties of this compound?

- Key Properties :

| Property | Method/Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₆Cl₂N₂ | |

| CAS Number | 1256825-30-5 | |

| Purity | ≥95% (HPLC) | |

| Solubility | Soluble in DMSO, methanol, DMF |

- Advanced Techniques : X-ray crystallography (using SHELX software) resolves crystal structures, while thermogravimetric analysis (TGA) assesses thermal stability .

Q. What are the common reactivity patterns of this compound?

- Amine Reactivity : The primary amine group undergoes acylation (e.g., with acetyl chloride) or forms Schiff bases with aldehydes.

- Pyridine Ring : Electrophilic substitution is hindered by electron-withdrawing Cl groups, but Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups at the 2-position .

Advanced Research Questions

Q. How can conflicting spectroscopic data for derivatives of this compound be resolved?

- Case Example : Discrepancies in NMR shifts may arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and variable-temperature NMR to identify dynamic processes. Cross-validate with computational chemistry tools (e.g., density functional theory (DFT) for predicting chemical shifts) .

- Contradiction Analysis : Apply iterative hypothesis testing. For instance, if MS data contradicts elemental analysis, repeat synthesis with isotopic labeling to trace side reactions .

Q. What strategies optimize catalytic applications of this compound in coordination chemistry?

- Ligand Design : The amine and pyridine groups enable chelation to transition metals (e.g., Cu²⁺, Pd⁰). Stability studies (UV-Vis, cyclic voltammetry) under varying pH and temperature conditions are critical.

- Case Study : A Pd complex of this ligand showed enhanced catalytic activity in C–N coupling reactions compared to unsubstituted pyridylmethanamines .

Q. How can computational modeling predict the bioactivity of derivatives?

- Methods :

- Molecular docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability).

Methodological Best Practices

Q. What precautions are essential when handling this compound in air-sensitive reactions?

- Inert Atmosphere : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions.

- Stability Monitoring : Regular HPLC checks detect decomposition (e.g., amine oxidation to nitriles) during long-term storage .

Q. How should researchers address low yields in reductive amination steps during synthesis?

- Troubleshooting :

- Optimize reducing agents (e.g., NaBH4 vs. LiAlH4).

- Introduce scavengers (e.g., molecular sieves) to remove water/byproducts.

- Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining .

Data Reproducibility & Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.